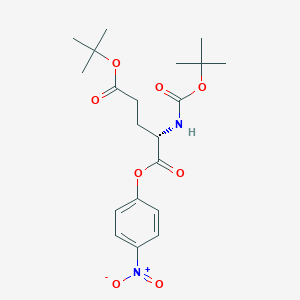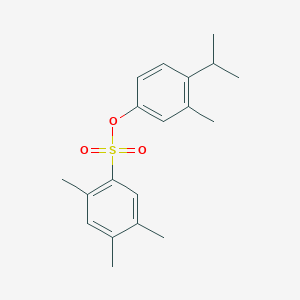
Boc-glu(otbu)-onp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis approaches for molecules similar to Boc-Glu(OtBu)-Onp involve strategic use of protective groups like tert-butoxycarbonyl (Boc) and tert-butyl (OtBu) to shield reactive sites during peptide chain assembly or modification of amino acids. Techniques such as solid-phase synthesis, facilitated by controlled microwave heating, and solution-phase synthesis highlight the efficiency and versatility in synthesizing peptides containing phosphoamino acids and other modified residues using Boc and OtBu protective strategies (Perich, 1992).
Molecular Structure Analysis
The molecular structure of peptides and compounds akin to this compound is characterized by the presence of protective groups that influence their physical and chemical properties. The crystal structure analysis of related peptides reveals a tendency towards forming specific secondary structures, such as alpha-helices, facilitated by head-to-tail hydrogen bonding and interaction among side chains, demonstrating the structural implications of protective groups and modified amino acids on peptide architecture (Karle et al., 1990).
Chemical Reactions and Properties
The reactivity of this compound and similar compounds is significantly influenced by their protective groups, which can be selectively removed or modified to enable further chemical transformations. Studies show that the presence of Boc and OtBu groups allows for specific reactions under controlled conditions, contributing to the synthesis of complex peptides and proteins with desired functionalities (Yamamoto et al., 2008).
Applications De Recherche Scientifique
Controlled Aggregation Properties for Material Chemistry
One notable application involves the controlled aggregation properties of modified single amino acids, including Boc-Glu(OtBu). Gour et al. (2021) reported the self-assembled structures formed by modified amino acids like Fmoc-Glu(OtBu)-OH, which can assemble into spheres or broomstick-like morphologies under different conditions. These structures have potential applications in designing novel nanoarchitectures for material chemistry and biomedical applications, leveraging their easy and facile route to create intricate structures potentially useful in various fields such as bioscience and nanotechnology Gour et al., 2021.
Pharmaceutical Research and Drug Development
In pharmaceutical research, Boc-Glu(OtBu)-ONp derivatives have been synthesized and evaluated for their biological activities. For instance, Ma et al. (2011) designed and synthesized peptide aldehyde derivatives based on the structure of 20S proteasomes inhibitors. Among these, derivatives containing Boc-Glu(OtBu) exhibited significant activity, representing a substantial enhancement in inhibitory capability against 20S proteasomes. This suggests the potential of this compound derivatives in developing new therapeutic agents targeting proteasomes Ma et al., 2011.
Biomedical Applications
This compound derivatives have also shown promise in biomedical applications. Kumar et al. (2004) and Kumar et al. (2002) explored a tetrapeptide derivative incorporating Boc-Glu(OtBu) for its anti-inflammatory and antioxidant activity in models of arthritis and myocardial necrosis, respectively. These studies reveal the therapeutic potential of this compound derivatives in treating inflammatory diseases and their role in cardiovascular protection, highlighting their importance in developing new treatments for arthritis and heart diseases Kumar et al., 2004; Kumar et al., 2002.
Orientations Futures
“Boc-glu(otbu)-onp” continues to be used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate tert-butyl ester residues . Its future directions are likely to be influenced by advancements in peptide synthesis techniques and the discovery of new peptides for therapeutic and other applications.
Mécanisme D'action
Target of Action
Boc-Glu(OtBu)-ONp is primarily used as a building block in the field of peptide synthesis . It is an N-terminal protected amino acid derivative and is used to create unique peptides containing glutamate tert-butyl ester residues . The primary targets of this compound are the peptide chains where it is incorporated.
Mode of Action
The compound interacts with its targets (peptide chains) through the process of solid-phase peptide synthesis (SPPS) . In this process, the compound is added to a growing peptide chain in a step-wise manner. The N-terminal protection (Boc) and the side chain protection (OtBu) prevent unwanted side reactions during the synthesis .
Biochemical Pathways
The compound doesn’t directly affect any biochemical pathways as it is a building block used in peptide synthesis . .
Result of Action
The result of the action of this compound is the formation of unique peptides containing glutamate tert-butyl ester residues . These peptides can have various biological activities depending on their sequence and structure.
Action Environment
The action of this compound is typically carried out in a controlled laboratory environment during the process of peptide synthesis . Factors such as temperature, pH, and solvent can influence the efficiency of peptide synthesis. The compound itself is stored at -20°C for stability .
Propriétés
IUPAC Name |
5-O-tert-butyl 1-O-(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O8/c1-19(2,3)29-16(23)12-11-15(21-18(25)30-20(4,5)6)17(24)28-14-9-7-13(8-10-14)22(26)27/h7-10,15H,11-12H2,1-6H3,(H,21,25)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSZKZYRDFXIHX-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490522.png)



![2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B2490529.png)
![3-(2-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2490531.png)
![(E)-4-(Dimethylamino)-N-[3-(5-fluoro-1-methylbenzimidazol-2-yl)propyl]but-2-enamide](/img/structure/B2490532.png)
![6-[(4-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2490534.png)
![4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2490538.png)
![5-Fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2490539.png)
![6-(Pyridin-3-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2490540.png)
![2-(2-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2490541.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2490542.png)
![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/no-structure.png)